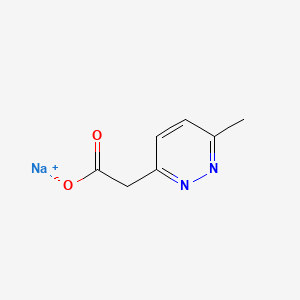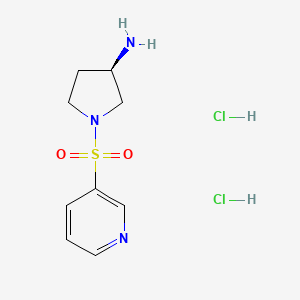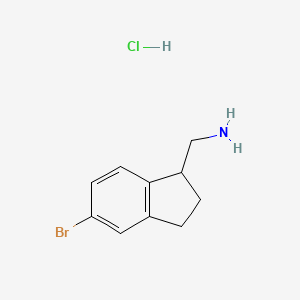
sodium 2-(6-methylpyridazin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(6-methylpyridazin-3-yl)acetate, also known as SMPTA, is a pyridazine derivative that has been widely used in the scientific research field due to its unique properties. It is a white crystalline solid with a melting point of 160-161 °C and a molecular weight of 224.25 g/mol. SMPTA is highly soluble in water and has a low toxicity. It is used in a variety of laboratory applications such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), and protein purification.
Mécanisme D'action
Sodium 2-(6-methylpyridazin-3-yl)acetate is an inhibitor of protein kinases, which are enzymes that regulate the activity of other proteins by phosphorylating them. sodium 2-(6-methylpyridazin-3-yl)acetate binds to the active site of the protein kinase and blocks its activity. This inhibition of protein kinases can be used to study the role of these enzymes in various cellular processes.
Biochemical and Physiological Effects
sodium 2-(6-methylpyridazin-3-yl)acetate has been shown to inhibit the activity of several protein kinases, including p38 MAPK, ERK1/2, and JNK1/2. Inhibition of these kinases has been linked to a variety of physiological effects, including inhibition of cell proliferation and apoptosis, as well as inhibition of inflammation and oxidative stress. sodium 2-(6-methylpyridazin-3-yl)acetate has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-(6-methylpyridazin-3-yl)acetate is a useful tool for laboratory experiments due to its high solubility, low toxicity, and specificity for protein kinases. However, it is important to note that sodium 2-(6-methylpyridazin-3-yl)acetate is not specific for all protein kinases and may also interact with other proteins, which could lead to unexpected results. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate is not very stable and must be stored at low temperatures to maintain its effectiveness.
Orientations Futures
In the future, sodium 2-(6-methylpyridazin-3-yl)acetate could be used in the development of novel drugs to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to study the role of protein kinases in other physiological processes, such as cell differentiation and metabolism. Finally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to develop more efficient and specific protein purification techniques.
Méthodes De Synthèse
The synthesis of sodium 2-(6-methylpyridazin-3-yl)acetate is relatively straightforward and involves the reaction of 6-methylpyridazine and acetic anhydride in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 1-2 hours and yields a white crystalline solid. The purity of the product can be determined using thin-layer chromatography (TLC).
Applications De Recherche Scientifique
Sodium 2-(6-methylpyridazin-3-yl)acetate has a wide range of applications in the scientific research field. It has been used in a variety of biochemical and molecular biology experiments such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), protein purification, and DNA hybridization. sodium 2-(6-methylpyridazin-3-yl)acetate is also used in the study of protein-protein interactions, gene expression, and gene regulation.
Propriétés
IUPAC Name |
sodium;2-(6-methylpyridazin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWAURMNPEGKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)